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Compound of Interest

Compound Name: (-)-Citronellal

Cat. No.: B106795

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral monoterpenoid, (S)-(-)-Citronellal. The information presented herein is intended to
support research and development activities by offering detailed spectroscopic data,
experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the essential Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (S)-(-)-Citronellal.

'H NMR Spectroscopic Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
9.76 t 1.9 H-1 (Aldehyde)
5.08 t 7.1 H-6
2.41-2.22 m H-2

2.08-1.92 m H-4, H-3

1.70 S H-8 (CHs)

1.62 s H-9 (CHs)

140-1.15 m H-5

0.98 d 6.6 H-10 (CHs)

3C NMR Spectroscopic Data

Chemical Shift (6) ppm

Carbon Atom Assignment

202.9 C-1 (Aldehyde)
131.7 c-7

124.3 C-6

51.5 c-2

41.5 C-4

35.1 C-5

28.1 c-3

25.7 c-8

19.9 C-10

17.6 c-9

Infrared (IR) Spectroscopy Data
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Functional Group

Wavenumber (cm~12) . Intensity
Assignment

2965 C-H Stretch (Alkyl) Strong
2925 C-H Stretch (Alkyl) Strong
2872 C-H Stretch (Alkyl) Medium
2715 C-H Stretch (Aldehyde) Weak
1725 C=0 Stretch (Aldehyde) Strong
1455 C-H Bend (Alkyl) Medium
1377 C-H Bend (Alkyl) Medium

Mass Spectrometry (MS) Data

Assignment of Fragment

m/z Relative Intensity (%)
lon
41 100 [CsHs]*
55 60 [CaH7]*
69 85 [CsHo]*
84 40 [CeH12]*
95 35 [C7H11]*
111 20 [CeHas]*
136 10 [C1oH16]*
154 5 [M]* (Molecular lon)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are intended to serve as a guide for researchers to reproduce these results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A solution of (S)-(-)-Citronellal is prepared by dissolving
approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCIs). The
solution is then transferred to a 5 mm NMR tube.

2.1.2. 'H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 MHz or 500
MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64
scans are co-added to achieve a good signal-to-noise ratio. Chemical shifts are referenced to
the residual solvent peak of CDCIs at 7.26 ppm.

2.1.3. 3C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument,
often at a frequency of 100 or 125 MHz. A wider spectral width of 200-220 ppm is used. A
longer relaxation delay of 2-5 seconds is employed, and a significantly larger number of scans
(1024 or more) are typically required to obtain a spectrum with adequate signal-to-noise. The
spectrum is proton-decoupled to simplify the signals to singlets for each carbon environment.
Chemical shifts are referenced to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a neat liquid sample like (S)-(-)-Citronellal, a thin film is
prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on
one plate, and the second plate is carefully placed on top to spread the liquid into a uniform
film.[1][2]

2.2.2. Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer. A background spectrum of the clean, empty salt plates is first collected. The
sample is then placed in the spectrometer's sample holder, and the sample spectrum is
acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm~1.
The data is usually presented in terms of wavenumber (cm~?*) versus transmittance (%).

Mass Spectrometry (MS)

2.3.1. Sample Introduction and lonization: (S)-(-)-Citronellal, being a volatile compound, is
well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is
injected into a gas chromatograph, where it is vaporized and separated from any impurities on
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a capillary column. The separated compound then enters the mass spectrometer. Electron
lonization (EI) is a common method for this type of molecule, where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.[3]

2.3.2. Mass Analysis and Detection: The resulting ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates
the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of
each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-(-)-Citronellal.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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